

Application Notes: Synthesis and Application of Bioactive Pyrazole-3,5-dicarboxamides

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Compound of Interest

Compound Name: *1H-Pyrazole-3,5-dicarboxylic acid*

Cat. No.: *B1209948*

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Introduction

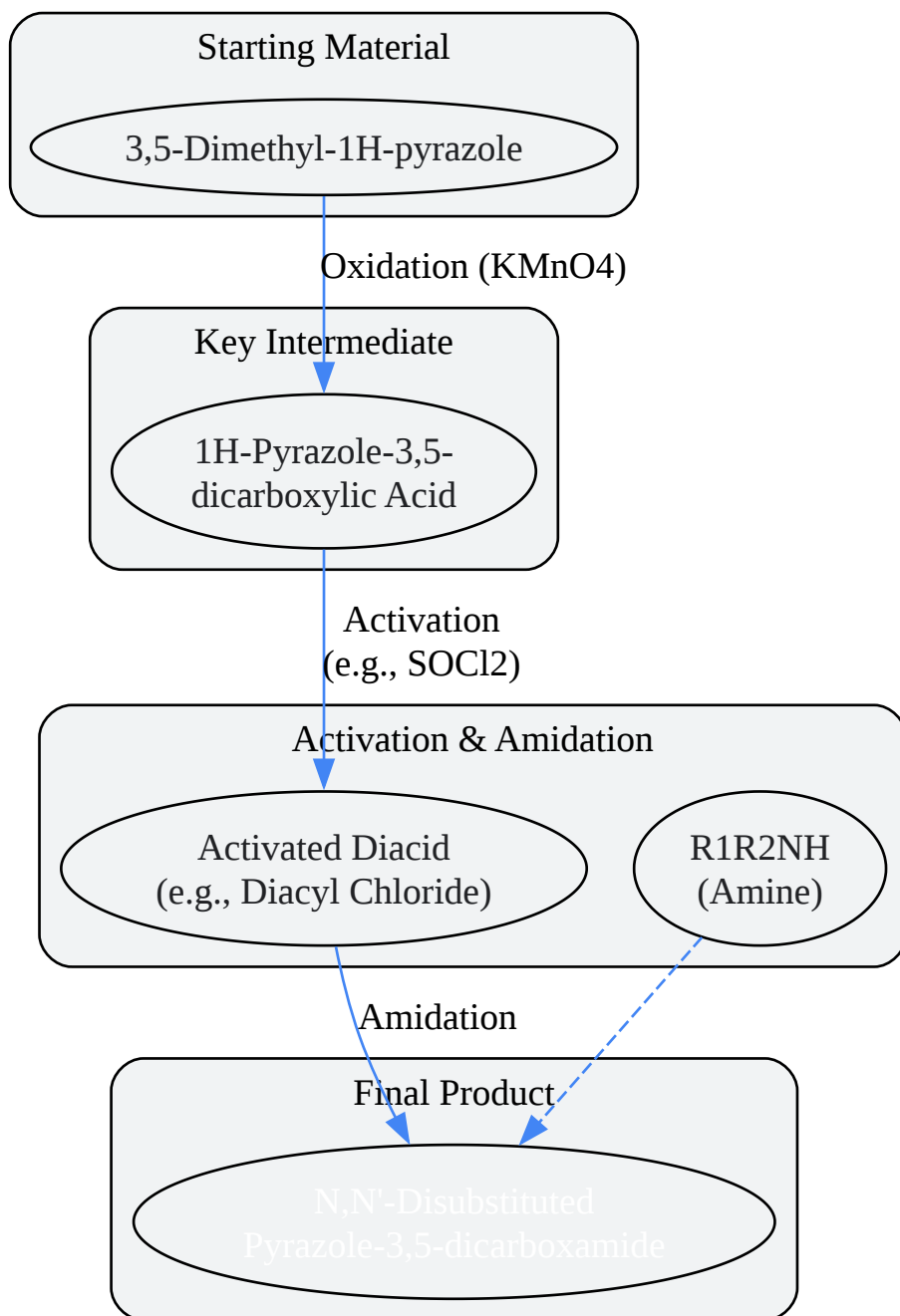
The pyrazole ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, recognized in medicinal chemistry as a "privileged scaffold".^{[1][2]} This structure is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic properties.^{[2][3][4]} Specifically, pyrazole-carboxamide derivatives have garnered significant attention as potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy.^{[5][6]} The dicarboxamide substitution at the 3 and 5 positions of the pyrazole core allows for diverse structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for drug development.

Synthetic Strategies

The synthesis of pyrazole-3,5-dicarboxamides typically involves a multi-step process commencing with the formation of the core pyrazole ring, followed by functional group manipulations to introduce the dicarboxamide moieties. A common and effective route begins with the synthesis of **1H-pyrazole-3,5-dicarboxylic acid**, which serves as a key intermediate. This precursor can be synthesized through the oxidation of a readily available starting material like 3,5-dimethyl-1H-pyrazole.^[7]

Once the dicarboxylic acid is obtained, standard peptide coupling or amidation reactions can be employed. This generally involves the activation of the carboxylic acid groups, for example,

by converting them to acyl chlorides or by using coupling agents, followed by reaction with a wide variety of primary or secondary amines to yield the target N,N'-disubstituted pyrazole-3,5-dicarboxamides. This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.



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Biological Applications and Targets

Pyrazole carboxamides have been successfully developed as inhibitors for a variety of biological targets. A prominent application is in the field of oncology, where they function as potent protein kinase inhibitors.[5]

- **Aurora Kinase Inhibition:** Aurora kinases A and B are critical regulators of mitosis, and their abnormal expression is linked to cancer.[6] Pyrazole-4-carboxamide derivatives have been identified as dual inhibitors of Aurora A and B, inducing cell cycle arrest and apoptosis in cancer cells.[6]
- **Cyclin-Dependent Kinase (CDK) Inhibition:** The dysregulation of CDKs, which control cell cycle progression, is a hallmark of many cancers.[8] Pyrazole-based compounds have been developed as inhibitors of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting the cell cycle at the G1/S checkpoint.[8]
- **Antifungal Activity:** Pyrazole carboxamides have also shown significant promise as agricultural fungicides.[9] Certain derivatives act as potent succinate dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain in pathogenic fungi.[9]
- **Anti-inflammatory and Antibacterial Activity:** Various pyrazole derivatives have been reported to possess significant anti-inflammatory and antibacterial properties, highlighting the scaffold's versatility.[3][10]

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Caption: Role of pyrazole-based inhibitors in the CDK4/6 signaling pathway.

Quantitative Bioactivity Data

The following tables summarize the biological activity of several representative pyrazole carboxamide and related pyrazole derivatives.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ID	Target Kinase(s)	IC ₅₀ (nM)	Cell Line	Cytotoxicity IC ₅₀ (μM)	Reference
6k	Aurora A	16.3	HeLa	0.43	[6]
	Aurora B	20.2	HepG2	0.67	[6]
AT7518	CDK (general)	N/A	MiaPaCa2	0.411	[5]

||| AsPC1 | 0.533 |[5] |

Table 2: Antifungal and Antiproliferative Activity of Pyrazole Derivatives

Compound ID	Target/Assay	Activity	Value	Reference
11ea	Rhizoctonia cerealis (Antifungal)	EC ₅₀	0.93 µg/mL	[9]
Thifluzamide (Control)	Rhizoctonia cerealis (Antifungal)	EC ₅₀	23.09 µg/mL	[9]
26 (3,5-diaryl-1H-pyrazole)	OVCA (Antiproliferative)	GI ₅₀	0.67 µM	[11]
	SW620 (Antiproliferative)	GI ₅₀	0.89 µM	[11]

| | H460 (Antiproliferative) | GI₅₀ | 0.73 µM |[11] |

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid[7]

This protocol describes the synthesis of the key dicarboxylic acid intermediate via oxidation.

- Materials:
 - 3,5-Dimethyl-1H-pyrazole (1.0 eq)
 - Potassium permanganate (KMnO₄) (4.0 eq)
 - Deionized water
 - Hydrochloric acid (HCl), aqueous solution
- Procedure:
 - Dissolve 3,5-Dimethyl-1H-pyrazole (e.g., 0.818 mol) in deionized water (700 mL) and heat the solution to 70 °C.

- Slowly add solid potassium permanganate (e.g., 3.271 mol) to the hot solution in portions. Maintain the reaction temperature below 90 °C during the addition. The reaction is exothermic.
- After the addition is complete, stir the mixture at 90 °C until the purple color of the permanganate has disappeared.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate thoroughly with hot water.
- Combine the filtrate and washings. Acidify the solution to pH 2 using an aqueous HCl solution.
- Allow the acidified solution to stand overnight, preferably at 4 °C, to facilitate precipitation.
- Collect the white precipitate (**1H-Pyrazole-3,5-dicarboxylic acid**) by filtration.
- Wash the collected solid with cold water and dry under vacuum.
- Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of N,N'-Disubstituted Pyrazole-3,5-dicarboxamides

This protocol outlines a general two-step procedure for the amidation of the dicarboxylic acid intermediate.

- Step A: Formation of Pyrazole-3,5-dicarbonyl dichloride
 - Suspend **1H-pyrazole-3,5-dicarboxylic acid** (1.0 eq) in an excess of thionyl chloride (SOCl₂).
 - Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
 - Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.

- Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
- The resulting solid, pyrazole-3,5-dicarbonyl dichloride, is typically used in the next step without further purification.
- Step B: Amidation with Amine
 - Dissolve the crude pyrazole-3,5-dicarbonyl dichloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
 - Cool the solution to 0 °C in an ice bath.
 - In a separate flask, dissolve the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.
 - Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to obtain the pure N,N'-disubstituted pyrazole-3,5-dicarboxamide.
 - Characterize the final compound using ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Protocol 3: In Vitro Aurora Kinase B Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, based on the principles described for kinase inhibitors.[6]

- Materials:
 - Recombinant human Aurora Kinase B
 - Kinase substrate (e.g., Histone H3 peptide)
 - Adenosine triphosphate (ATP)
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Test compounds (dissolved in DMSO)
 - Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)
 - 384-well microplates
- Procedure:
 - Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
 - Add the kinase, substrate, and test compound solution to the wells of a microplate.
 - Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
 - Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its K_m value for the kinase.
 - Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
 - Stop the reaction by adding a stop solution or the first detection reagent.

- Quantify the kinase activity by measuring the amount of product (phosphorylated substrate) or the amount of ATP consumed (e.g., by measuring ADP production).
- Run controls including "no enzyme" (background), "no inhibitor" (100% activity), and a known inhibitor (positive control).
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

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